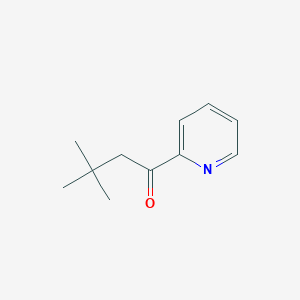

1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone

Overview

Description

1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone is a chemical compound that is closely related to various other substituted phenyl ethanones. While the specific compound is not directly studied in the provided papers, these papers do discuss similar compounds which can give insights into the properties and behaviors that 1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone might exhibit.

Synthesis Analysis

The synthesis of related compounds often involves Friedel-Crafts alkylation, as seen in the effective synthesis of 1,2-Bis(3,4-dimethylphenyl)ethane (DMPE) using Lewis acid catalysts . This suggests that a similar approach could potentially be used for synthesizing 1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone, with appropriate adjustments for the different substituents on the aromatic ring.

Molecular Structure Analysis

The molecular structure and properties of related compounds have been investigated using X-ray diffraction and vibrational spectroscopy, supported by computational studies using density functional theory (DFT) . These methods could be applied to 1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone to determine its molecular structure, including the conformation of the molecule and the geometrical parameters.

Chemical Reactions Analysis

The related compound 2-bromo-1-(3,4-dimethylphenyl)ethanone has been used as a precursor to synthesize various thiazole derivatives . This indicates that halogenated phenyl ethanones can undergo nucleophilic substitution reactions to form heterocyclic compounds, which could also be relevant for the chemical reactions of 1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone.

Physical and Chemical Properties Analysis

The vibrational spectra and HOMO-LUMO analysis of a structurally similar compound, 1-{3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}-ethanone, have been reported . Such analyses can provide information on the electronic properties and potential reactivity of the compound. The molecular electrostatic potential study from this paper suggests regions of the molecule that are susceptible to electrophilic or nucleophilic attack, which could be extrapolated to understand the reactivity of 1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone.

Scientific Research Applications

-

Applications of DDQ

- DDQ is a versatile and easily recyclable oxidant . It commonly mediates hydride transfer reactions and shows three accessible oxidation states: quinone (oxidized), semiquinone (one-electron-reduced), and hydroquinone (two-electron-reduced) .

- DDQ has found broad utility as a stoichiometric oxidant in the functionalization of activated C–H bonds and the dehydrogenation of saturated C–C, C–O, and C–N bonds .

- DDQ is also used as a deprotecting reagent for a variety of compounds, such as thioacetals, acetals, and ketals . It is an electron-transfer reagent for the synthesis of quinolines from imines and alkynes or alkenes .

- DDQ is used as a reagent for oxidative couplings and cyclization reactions and dehydrogenation of alcohols, phenols and steroid ketones . It is also used in the synthesis of 1,2-benzisoxazoles .

- Application Summary : “1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone” is used as an intermediate in the synthesis of 5(6)-Hexachlorocarboxyfluorescein . This compound is a chlorinated version of 5(6)-Carboxyfluorescein .

- Results or Outcomes : The 5(6)-Hexachlorocarboxyfluorescein synthesized using “1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone” is a useful reagent for the preparation of hydrolytically stable fluorescent conjugates . It is also a useful starting material for the synthesis of other fluorescein-derived reagents .

- Application Summary : “1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone” is used as an intermediate in the synthesis of 5(6)-Hexachlorocarboxyfluorescein . This compound is a chlorinated version of 5(6)-Carboxyfluorescein .

- Results or Outcomes : The 5(6)-Hexachlorocarboxyfluorescein synthesized using “1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone” is a useful reagent for the preparation of hydrolytically stable fluorescent conjugates . It is also a useful starting material for the synthesis of other fluorescein-derived reagents .

Safety And Hazards

The safety information for “1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

1-(2,5-dichloro-3,6-dimethylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O/c1-5-4-8(11)6(2)9(7(3)13)10(5)12/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWFCYZDVVZNOKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1Cl)C(=O)C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20595928 | |

| Record name | 1-(2,5-Dichloro-3,6-dimethylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone | |

CAS RN |

164165-77-9 | |

| Record name | 1-(2,5-Dichloro-3,6-dimethylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Cyclopropyl-3-[(diphenylphosphinyl)methyl]-4-(4-fluorophenyl)quinoline](/img/structure/B170113.png)